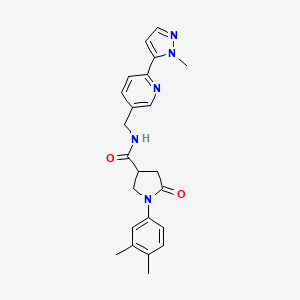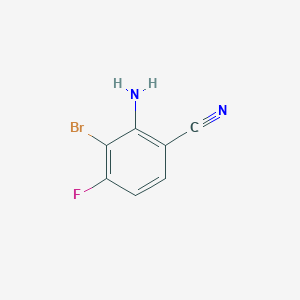![molecular formula C15H19N3O B2506812 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline CAS No. 2198823-09-3](/img/structure/B2506812.png)
2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline is a quinoxaline derivative, a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. Quinoxaline derivatives are known for their antibacterial, antituberculosis, and kinase inhibitory activities, making them valuable in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves multi-step reactions, including catalyzed coupling and cyclization processes. For instance, the synthesis of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles, which are structurally related to the compound of interest, was achieved through Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition followed by Pd-catalyzed direct arylation . Similarly, the synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines involved a Sonogashira coupling reaction, iodocyclization, and subsequent palladium-catalyzed cross-coupling reactions . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
Quinoxaline derivatives exhibit a wide range of molecular conformations and supramolecular interactions, as evidenced by the crystal structure analysis of substituted 2-(3-(hydroxymethyl)quinolin-2-yl)phenol derivatives . The analysis of Hirshfeld surfaces and 2D fingerprint plots can provide insights into the different conformers and hydrogen bonding patterns, which are crucial for understanding the molecular structure and interactions of this compound.
Chemical Reactions Analysis
Quinoxaline derivatives participate in various chemical reactions, including those that lead to antibacterial activity. For example, the Free-Wilson analysis predicted potent antibacterial activity for quinoxaline 1,4-dioxides substituted with specific groups . The chemical reactivity of this compound could be explored in a similar manner to understand its potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their substituents. For instance, Y-shaped tri-fluoromethyl substituted quinoxaline derivatives displayed unique optical properties, solvatochromism, and aggregation-induced emission (AIE) due to the presence of electron-donating and electron-withdrawing groups . These properties are essential for the application of quinoxaline derivatives in optical materials and sensors. The physical and chemical properties of this compound would likely be affected by its methoxy and piperidinyl substituents, which could be investigated through spectroscopic techniques and solvatochromic studies.
Scientific Research Applications
Catalyst Development
2,3-bis(tert-butylmethylphosphino)quinoxaline, a compound related to 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline, has been synthesized and used as a ligand for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This application demonstrates the potential of quinoxaline derivatives in facilitating the synthesis of chiral pharmaceutical ingredients, highlighting their significance in the development of catalysts for asymmetric reactions (Imamoto et al., 2012).
Pesticide Development
Quinoxaline derivatives have been explored for their pesticidal activities. The study on novel quinoxaline derivatives revealed their herbicidal, fungicidal, and insecticidal potentials. These findings suggest quinoxaline derivatives' application in developing new pesticides for agricultural use, presenting a method for enhancing crop protection through chemical means (Liu et al., 2020).
Antimicrobial and Antituberculosis Agents
Quinoxaline-2-carboxylate 1,4-dioxide derivatives have shown promise as potent antituberculosis agents. The variation in substituents on the quinoxaline nucleus significantly affects their activity, offering insights into the design of new compounds with enhanced therapeutic potential against tuberculosis (Jaso et al., 2005). Additionally, certain quinoxaline derivatives exhibited broad antimicrobial activity, suggesting their potential use as novel antimicrobial agents (Vieira et al., 2014).
Drug Resistance and Neuroprotection
Investigations into nonnucleoside inhibitors of HIV-1 reverse transcriptase, such as HBY 097, a quinoxaline derivative, have revealed its high potency against various HIV-1 strains, including those resistant to other nonnucleoside inhibitors. This highlights quinoxaline derivatives' role in developing treatments for drug-resistant HIV-1 strains (Kleim et al., 1995). Additionally, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline has been identified as a neuroprotectant against cerebral ischemia, offering a potential therapeutic avenue for neuroprotective interventions (Sheardown et al., 1990).
Future Directions
Quinoline and its analogues, which are structurally similar to “2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline”, have shown substantial biological activities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These interesting results warrant further investigation, which may allow identification of novel antitubercular candidates based on this scaffold .
properties
IUPAC Name |
2-[(1-methylpiperidin-3-yl)methoxy]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18-8-4-5-12(10-18)11-19-15-9-16-13-6-2-3-7-14(13)17-15/h2-3,6-7,9,12H,4-5,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUGTCJREATIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride](/img/structure/B2506729.png)

![Methyl 4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2506735.png)
![ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B2506736.png)
![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride](/img/structure/B2506737.png)
![N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2506740.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2506741.png)


![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2506745.png)
![6-iodothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2506746.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2506750.png)
![(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2506751.png)